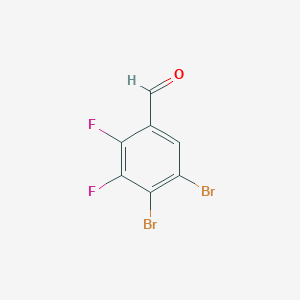

4,5-Dibromo-2,3-difluorobenzaldehyde

Description

Properties

IUPAC Name |

4,5-dibromo-2,3-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F2O/c8-4-1-3(2-12)6(10)7(11)5(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOFNDNSTFBMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization for Structural Elucidation of 4,5 Dibromo 2,3 Difluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4,5-Dibromo-2,3-difluorobenzaldehyde, the ¹H NMR spectrum is expected to show a limited number of signals due to the highly substituted nature of the benzene (B151609) ring. The aldehydic proton (-CHO) will appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group. The aromatic region will display a single signal for the lone aromatic proton. The exact chemical shift of this proton will be influenced by the cumulative electronic effects of the two bromine and two fluorine substituents.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | Data not available | s | N/A |

| Aromatic-H | Data not available | t | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The six aromatic carbons will appear in the region of δ 110-160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbons bonded to the highly electronegative fluorine atoms will exhibit large C-F coupling constants, which can be a key diagnostic feature.

| Carbon | Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| C=O | Data not available | N/A |

| C-CHO | Data not available | Data not available |

| C-F | Data not available | Data not available |

| C-F | Data not available | Data not available |

| C-Br | Data not available | Data not available |

| C-Br | Data not available | Data not available |

| C-H | Data not available | Data not available |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the chemical environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts of these signals will be influenced by the other substituents on the aromatic ring. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to the nearby aromatic proton (H-F coupling) would be expected, providing valuable information about their spatial relationship.

| Fluorine | Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| F at C-2 | Data not available | Data not available |

| F at C-3 | Data not available | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. In the case of this compound, it would primarily be used to confirm the coupling between the aromatic proton and any adjacent fluorine atoms, if present.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively assign the carbon signal corresponding to the aromatic C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This technique would be crucial for assigning the quaternary carbons (C-Br, C-F, C-CHO) by observing their long-range correlations with the aldehydic and aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), bromine atoms (Br), and potentially other neutral fragments, providing further confirmation of the compound's structure.

| Fragment Ion | m/z | Relative Intensity (%) |

| [M]⁺ | Data not available | Data not available |

| [M-H]⁺ | Data not available | Data not available |

| [M-CHO]⁺ | Data not available | Data not available |

| [M-Br]⁺ | Data not available | Data not available |

| [M-2Br]⁺ | Data not available | Data not available |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules. In the analysis of this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum would display a characteristic pattern.

| Ion | Calculated m/z | Isotopic Abundance |

| [C₇H₃⁷⁹Br₂F₂O+H]⁺ | 298.85 | ~25% |

| [C₇H₃⁷⁹Br⁸¹BrF₂O+H]⁺ | 300.85 | ~50% |

| [C₇H₃⁸¹Br₂F₂O+H]⁺ | 302.85 | ~25% |

High-Resolution Mass Spectrometry (HRMS)

To ascertain the elemental composition with high accuracy, High-Resolution Mass Spectrometry (HRMS) is employed. This technique provides the exact mass of the parent ion, allowing for the confirmation of the molecular formula. For this compound (C₇H₂Br₂F₂O), the expected exact mass would be calculated and compared against the experimental value, with a very low tolerance for error, typically in the parts-per-million (ppm) range. This high level of precision is critical in distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band is anticipated in the region of 1690-1715 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be observed at lower frequencies, generally in the 1000-1300 cm⁻¹ and 500-700 cm⁻¹ regions, respectively.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O Stretch | 1690-1715 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1000-1300 |

| C-Br Stretch | 500-700 |

Raman Spectroscopy

Raman spectroscopy, while not always applicable, can provide complementary information to IR spectroscopy. For this compound, Raman spectroscopy could be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The C=C stretching vibrations of the aromatic ring and the C-Br bonds are often strong in the Raman spectrum.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the benzene ring conjugated with the carbonyl group of the aldehyde will likely result in a strong absorption band in the UV region. The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the aromatic ring.

| Transition | Expected Wavelength Range (nm) |

| π → π | 240-280 |

| n → π | 300-340 |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a valuable tool for investigating the electronic structure and environment of molecules that exhibit luminescence. The fluorescence of a compound is dependent on its ability to absorb light and subsequently emit it at a lower energy (longer wavelength).

For aromatic aldehydes, the presence of a carbonyl group can influence fluorescence. While some aromatic aldehydes are fluorescent, the introduction of heavy atoms like bromine often leads to quenching of fluorescence. This phenomenon, known as the "heavy-atom effect," occurs because the heavy atoms facilitate intersystem crossing from the excited singlet state to the triplet state, a non-radiative pathway. Consequently, this compound is not expected to be strongly fluorescent. The study of its fluorescence properties would primarily confirm the absence of significant emission, which in itself is a characterization data point.

Factors that could potentially influence the fluorescence of halogenated benzaldehydes include the nature of the solvent and the presence of other functional groups. However, for this compound, the dominant effect is anticipated to be fluorescence quenching by the two bromine atoms.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method is generally suitable for halogenated aromatic compounds.

A typical HPLC system for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of acid like acetic acid or trifluoroacetic acid to improve peak shape. chromforum.orgresearchgate.net Isocratic or gradient elution can be employed to achieve optimal separation from impurities.

Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in this compound will absorb UV light. The detection wavelength would be set at or near the compound's absorption maximum to ensure high sensitivity. For quantitative analysis, a calibration curve would be generated using standards of known concentration.

Table 1: Illustrative HPLC Method Parameters for Halogenated Benzaldehydes

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org this compound, being a relatively small molecule, is amenable to GC-MS analysis. This method provides information on both the retention time of the compound and its mass spectrum, which offers a molecular fingerprint. libretexts.org

In a GC-MS analysis, the compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nist.gov This ionization process causes the molecule to fragment in a reproducible manner. whitman.edu

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. researchgate.net Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the formation of a dibromo-difluorophenyl cation. Further fragmentation could involve the loss of bromine atoms.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Corresponding Fragment |

| 298/300/302 | [M]+ (Molecular Ion) |

| 297/299/301 | [M-H]+ |

| 269/271/273 | [M-CHO]+ |

| 190/192 | [M-CHO-Br]+ |

| 111 | [M-CHO-2Br]+ |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC analysis would involve spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a suitable mobile phase, which is usually a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate mixture. epo.org The different components of the reaction mixture will travel up the plate at different rates depending on their polarity, resulting in their separation.

The separated spots can be visualized under UV light, as the aromatic nature of the compounds will cause them to appear as dark spots on a fluorescent background. By comparing the TLC profile of the reaction mixture to that of the starting materials and a pure sample of the product (if available), the progress of the reaction can be qualitatively assessed.

Table 3: General TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

Reactivity and Reaction Mechanisms of 4,5 Dibromo 2,3 Difluorobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows 4,5-Dibromo-2,3-difluorobenzaldehyde to participate in a variety of addition and condensation reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Key examples of nucleophilic addition reactions applicable to this compound include reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). These reactions are pivotal for forming carbon-carbon bonds and result in the formation of secondary alcohols.

| Nucleophile | Reagent Example | Expected Product Structure |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (4,5-Dibromo-2,3-difluorophenyl)methanol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-(4,5-Dibromo-2,3-difluorophenyl)ethanol |

| Cyanide | Hydrogen cyanide (HCN) | 2-hydroxy-2-(4,5-Dibromo-2,3-difluorophenyl)acetonitrile |

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step. These reactions are crucial for synthesizing more complex molecules, such as substituted alkenes and imines.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine. The reaction with this compound would proceed via the formation of a new carbon-carbon double bond. For instance, reacting it with malononitrile (B47326) would yield (4,5-Dibromo-2,3-difluorobenzylidene)malononitrile. beilstein-journals.org

Schiff Base Formation: The reaction of this compound with a primary amine (R-NH₂) leads to the formation of an imine, also known as a Schiff base. internationaljournalcorner.com This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate which then dehydrates to form the C=N double bond. researchgate.net Schiff bases are important intermediates in many organic syntheses and are studied for various applications. internationaljournalcorner.comjocpr.comsemanticscholar.org

| Reaction Name | Reactant | Catalyst | Expected Product |

| Knoevenagel Condensation | Malononitrile | Piperidine | (4,5-Dibromo-2,3-difluorobenzylidene)malononitrile |

| Schiff Base Formation | Aniline | Acid (e.g., H⁺) | N-(4,5-Dibromo-2,3-difluorobenzylidene)aniline |

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: this compound can be oxidized to 4,5-Dibromo-2,3-difluorobenzoic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction: The reduction of the aldehyde group to a primary alcohol, (4,5-Dibromo-2,3-difluorophenyl)methanol, is typically achieved with hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful, less selective alternative.

Reactivity of Aromatic Halogen Substituents

The benzene (B151609) ring of this compound is heavily substituted with electron-withdrawing groups (two fluorine atoms, two bromine atoms, and an aldehyde group). This electronic structure makes the ring highly deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic carbon bearing a suitable leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.

In this compound, the fluorine atoms are generally better leaving groups than bromine atoms in SNAr reactions due to their high electronegativity which enhances the electrophilicity of the carbon to which they are attached. The aldehyde group is a strong deactivating group and directs incoming nucleophiles to the ortho and para positions. Therefore, the fluorine atom at the C-2 position, being ortho to the aldehyde, is expected to be the most activated site for nucleophilic attack. A strong nucleophile, such as sodium methoxide (B1231860) or an amine, would preferentially displace this fluorine atom.

| Nucleophile | Reagent | Expected Major Product |

| Methoxide | Sodium methoxide (NaOCH₃) | 4,5-Dibromo-3-fluoro-2-methoxybenzaldehyde |

| Amine | Ammonia (NH₃) | 2-Amino-4,5-dibromo-3-fluorobenzaldehyde |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. However, the benzene ring in this compound is extremely electron-deficient. All substituents (F, Br, and CHO) are deactivating, withdrawing electron density from the ring and making it a very poor nucleophile.

Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are highly disfavored and would require exceptionally harsh reaction conditions. Under such conditions, side reactions and decomposition are likely to occur before any significant substitution takes place. Therefore, for practical purposes, this compound is considered inert towards typical electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

This compound is a versatile substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The presence of two bromine atoms offers the potential for mono- or di-substitution, allowing for the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. nih.gov For this compound, a selective mono-coupling or a double-coupling can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid derivative, the catalyst system, and the reaction time. The choice of palladium catalyst and ligands is crucial in modulating the reactivity and selectivity. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org The reaction with this compound can be directed to selectively form mono- or di-alkynylated products. The regioselectivity of this reaction on polyhalogenated aromatic compounds is often influenced by both steric and electronic factors, with the less hindered and more electron-deficient positions being more reactive. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide and an alkene. While specific examples with this compound are not extensively documented, the general principles suggest that it would readily participate in such transformations. The regioselectivity of the alkene addition would be influenced by the electronic nature of the substituents on the aromatic ring.

Below is an interactive data table summarizing the expected reactivity in these cross-coupling reactions.

| Reaction | Typical Catalyst System | Coupling Partner | Expected Product Type | Key Considerations |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/vinyl boronic acids or esters | Mono- or diarylated benzaldehyde (B42025) | Stoichiometry of boronic acid, choice of ligand and base. nih.govresearchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Mono- or dialkynylated benzaldehyde | Amine base, solvent, and temperature control are critical for selectivity. organic-chemistry.orgnih.gov |

| Heck | Pd(OAc)₂, PPh₃ | Alkenes | Mono- or disubstituted styrenyl benzaldehyde derivatives | Base selection and reaction temperature influence efficiency. |

Influence of Multi-Halogenation on Aromatic Reactivity

The presence of four halogen atoms on the benzaldehyde ring significantly modifies its reactivity compared to unsubstituted benzaldehyde. Both the electronic character and the steric environment of the ring are profoundly affected.

Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). libretexts.org

Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, which increases the electron density at the ortho and para positions. This effect is generally weaker for halogens compared to other activating groups.

In this compound, the cumulative inductive effect of the four halogens and the aldehyde group makes the aromatic ring highly electron-deficient. This enhanced electrophilicity at the carbon atoms bearing the bromine atoms makes them more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. researchgate.net The fluorine atoms, being ortho to the bromine atoms, further enhance this effect.

The aldehyde group is a meta-director in electrophilic aromatic substitution due to its electron-withdrawing nature. libretexts.org The combined directing effects of the halogens (ortho, para-directing) and the aldehyde group lead to a complex reactivity pattern.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence (for EAS) |

| Fluorine | Strongly withdrawing (-I) | Weakly donating (+M) | Deactivating | Ortho, Para |

| Bromine | Withdrawing (-I) | Weakly donating (+M) | Deactivating | Ortho, Para |

| Aldehyde | Strongly withdrawing (-I, -M) | Withdrawing (-M) | Strongly deactivating | Meta |

Steric hindrance plays a crucial role in the reactivity of this compound. The bromine atoms are significantly larger than the fluorine atoms, and their positions on the ring can impede the approach of bulky reagents.

In metal-catalyzed cross-coupling reactions, the steric environment around the carbon-bromine bonds can influence the rate of oxidative addition. The bromine at the C-4 position is flanked by a bromine atom and a fluorine atom, while the bromine at the C-5 position is adjacent to a fluorine atom and the aldehyde group. This subtle difference in the steric environment could be exploited to achieve regioselective reactions. For instance, a bulky phosphine (B1218219) ligand on the palladium catalyst might preferentially react at the less sterically hindered bromine atom. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: In reactions where only one of the two bromine atoms is to be substituted, such as a mono-Suzuki or mono-Sonogashira coupling, the regioselectivity is a key consideration. The relative reactivity of the C-4 and C-5 positions is determined by a combination of electronic and steric factors.

The electron-withdrawing fluorine atoms at C-2 and C-3 will influence the electrophilicity of the adjacent carbon atoms. The aldehyde group at C-1 will also exert an electronic influence. Generally, in polyhalogenated benzenes, the rate of oxidative addition in palladium catalysis is influenced by the electronic density at the carbon atom, with more electron-deficient C-Br bonds reacting faster. rsc.orgrsc.org In the case of this compound, the C-4 and C-5 positions are electronically distinct due to the influence of the adjacent aldehyde and fluorine substituents.

Furthermore, steric hindrance can direct the reaction to the less crowded site. The relative size of the incoming coupling partner and the ligands on the metal catalyst can be modulated to favor reaction at one position over the other. nih.gov For instance, coupling with a sterically demanding boronic acid might favor the less hindered bromine atom.

Stereoselectivity: For reactions involving the aldehyde group, such as nucleophilic additions, the stereoselectivity can be influenced by the adjacent fluorine atom at the C-2 position. The ortho-fluorine may direct the approach of the nucleophile to the carbonyl carbon, potentially leading to a degree of stereocontrol in the formation of a new chiral center. However, without specific experimental data, this remains a theoretical consideration.

In Heck reactions, the stereochemistry of the newly formed double bond is typically trans, a common outcome for this type of reaction.

The following table outlines the factors influencing regioselectivity in mono-substitution reactions.

| Factor | Influence on C-4 Position | Influence on C-5 Position | Expected Outcome |

| Electronic Effects | Influenced by adjacent Br and F atoms. | Influenced by adjacent F and CHO groups. The aldehyde's electron-withdrawing nature may increase the electrophilicity of the C5-Br bond. | The more electron-deficient C-Br bond is expected to react preferentially. |

| Steric Effects | Flanked by Br and F. | Flanked by F and CHO. The aldehyde group is sterically less demanding than a bromine atom. | Reaction at the C-5 position might be favored with bulky catalysts or reagents. |

Future Research Directions and Emerging Trends for 4,5 Dibromo 2,3 Difluorobenzaldehyde

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. researchgate.net Future research on 4,5-Dibromo-2,3-difluorobenzaldehyde will likely prioritize the development of more sustainable and environmentally benign synthetic methodologies.

Current synthetic approaches often rely on traditional halogenation and oxidation methods that may involve harsh reagents and generate significant waste. Emerging research in green fluorine chemistry and sustainable oxidation processes offers promising alternatives. cas.cnmdpi.commdpi.com For instance, the use of milder fluorinating agents and catalytic oxidation systems with benign oxidants like hydrogen peroxide could significantly improve the green credentials of its synthesis. mdpi.com Moreover, exploring one-pot reduction/cross-coupling procedures from suitable precursors could offer a more streamlined and atom-economical route. rug.nlacs.orgresearchgate.net

Table 1: Potential Green Synthetic Approaches for this compound

| Approach | Potential Advantage | Key Research Focus |

| Catalytic Fluorination | Reduced use of hazardous fluorinating agents, higher selectivity. cas.cn | Development of efficient and recyclable catalysts for late-stage fluorination of a dibromobenzaldehyde precursor. |

| Green Oxidation | Use of environmentally friendly oxidants like H₂O₂ or O₂, minimizing waste. mdpi.commdpi.com | Screening of selenium or other metal-based catalysts for the selective oxidation of a corresponding toluene (B28343) derivative. |

| One-Pot Synthesis | Increased efficiency and reduced waste by minimizing intermediate purification steps. rug.nlacs.org | Design of a multi-step one-pot reaction sequence from a readily available starting material. |

| Microwave-Assisted Synthesis | Accelerated reaction times and potentially higher yields with reduced energy consumption. researchgate.netresearchgate.net | Optimization of microwave parameters for the key synthetic steps. |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and steric properties conferred by the four halogen substituents on this compound suggest a rich and largely unexplored reaction landscape. Future research should focus on uncovering novel reactivity and unprecedented transformations of this molecule.

The presence of two distinct halogen atoms (bromine and fluorine) opens avenues for selective cross-coupling reactions. nih.gov Developing catalytic systems that can differentiate between the C-Br and C-F bonds would enable the sequential introduction of different functional groups, leading to highly complex and diverse molecular architectures. Furthermore, the aldehyde functionality can participate in a wide range of transformations, including multicomponent reactions, to rapidly build molecular complexity. mdpi.comrsc.org The interplay between the aldehyde group and the polyhalogenated ring could also lead to unexpected intramolecular cyclization or rearrangement reactions.

Table 2: Areas for Exploration of Novel Reactivity

| Reaction Type | Potential Outcome | Research Direction |

| Site-Selective Cross-Coupling | Stepwise functionalization at the bromine positions, creating diverse derivatives. nih.gov | Investigation of palladium, nickel, or copper-based catalysts with tailored ligands to achieve high selectivity. |

| Multicomponent Reactions | Rapid construction of complex heterocyclic scaffolds in a single step. mdpi.comrsc.org | Utilizing the aldehyde in reactions with isocyanides, amines, and other components to synthesize novel compound libraries. |

| Photochemical Transformations | Access to unique reactivity pathways and novel molecular structures initiated by light. beilstein-journals.org | Studying the photochemical behavior of the compound, including its potential for cycloadditions or radical-mediated reactions. |

| Dehydrogenative Cross-Coupling | Formation of new C-C or C-P bonds at the aromatic ring. rsc.org | Exploring transition-metal-catalyzed reactions with various coupling partners to functionalize the aromatic core. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. beilstein-journals.orgvapourtec.comresearchgate.netrsc.orgresearchgate.net The integration of this compound into flow chemistry and automated synthesis platforms represents a significant area for future development.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be particularly beneficial for managing the often exothermic and rapid reactions associated with halogenated aromatic compounds. researchgate.netrsc.org This approach could lead to higher yields and selectivities in its synthesis and subsequent transformations. Furthermore, the use of automated platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. youtube.com

Table 3: Advantages of Flow Chemistry and Automation

| Feature | Benefit for this compound Chemistry | Future Research Implementation |

| Enhanced Heat Transfer | Improved safety and selectivity in exothermic reactions like halogenation or nitration. rsc.org | Development of a continuous flow process for the synthesis of the target molecule, minimizing hotspot formation. |

| Precise Reaction Control | Optimization of reaction conditions to maximize yield and minimize byproduct formation. beilstein-journals.org | Integration of in-line analytical techniques (e.g., IR, NMR) for real-time monitoring and optimization of reactions. |

| Scalability | Facile and safe scale-up of synthetic procedures from laboratory to production scale. rsc.org | Designing and testing a scalable flow reactor setup for the continuous production of key derivatives. |

| Automated Synthesis | Rapid generation of compound libraries for screening in drug discovery or materials science. youtube.com | Coupling a flow reactor to a robotic system for automated reagent addition, purification, and analysis of a diverse set of derivatives. |

Expansion of Applications in Advanced Materials and Niche Chemical Fields

While this compound is a known pharmaceutical intermediate, its unique properties suggest a much broader application scope in advanced materials and other niche chemical fields. The high degree of halogenation can impart properties such as flame retardancy, high density, and specific electronic characteristics.

Future research should explore the incorporation of this compound into polymers, liquid crystals, and organic electronic materials. The fluorine atoms can enhance thermal stability and tune electronic properties, while the bromine atoms provide sites for further polymerization or functionalization. numberanalytics.comresearchgate.netnih.govmdpi.com In agrochemicals, the presence of fluorine is often associated with increased biological activity, opening possibilities for the development of new pesticides or herbicides. datahorizzonresearch.com

Table 4: Potential Niche Applications

| Field | Potential Role of this compound | Research Focus |

| Advanced Polymers | As a monomer or cross-linking agent to create polymers with enhanced thermal stability, flame retardancy, and refractive index. | Synthesis and characterization of polymers incorporating the dibromo-difluoro-benzoyl moiety. |

| Organic Electronics | As a building block for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic materials. | Design and synthesis of novel conjugated molecules and polymers derived from the compound and evaluation of their electronic properties. |

| Agrochemicals | As a precursor for novel herbicides, fungicides, or insecticides with potentially enhanced efficacy. datahorizzonresearch.com | Synthesis of a range of derivatives and screening for their biological activity against various pests and pathogens. |

| Liquid Crystals | As a core component in liquid crystal mixtures, leveraging its rigid structure and polarity. | Investigation of the liquid crystalline properties of derivatives of this compound. |

In-depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research should include in-depth mechanistic studies of the complex reaction pathways involving this compound.

Computational chemistry and experimental techniques can be employed to elucidate the transition states and intermediates in key reactions. researchgate.net For example, understanding the factors that govern the site-selectivity in cross-coupling reactions will be essential for the rational design of more efficient catalysts. nih.gov Similarly, investigating the mechanism of multicomponent reactions involving this aldehyde can lead to the development of novel and highly efficient synthetic methods. rsc.org

Table 5: Focus Areas for Mechanistic Studies

| Reaction Type | Key Mechanistic Question | Proposed Investigative Methods |

| Site-Selective Cross-Coupling | What are the energetic barriers for oxidative addition at the two different C-Br bonds? nih.gov | Density Functional Theory (DFT) calculations, kinetic studies, and in-situ reaction monitoring by spectroscopic methods. |

| Multicomponent Reactions | What is the sequence of bond-forming events and what is the role of the catalyst? rsc.orgresearchgate.net | Isolation and characterization of reaction intermediates, isotopic labeling studies, and computational modeling of the reaction pathway. |

| Photochemical Reactions | What are the excited state properties of the molecule and what are the primary photochemical processes? beilstein-journals.org | Time-resolved spectroscopy, quantum yield measurements, and product analysis under various photochemical conditions. |

| Novel Transformations | What are the intermediates and transition states in any newly discovered reactions? | A combination of experimental techniques (NMR, MS, X-ray crystallography) and computational chemistry to elucidate the reaction mechanism. |

Q & A

Q. What are the established synthetic routes for 4,5-Dibromo-2,3-difluorobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

- Direct Bromination/Fluorination: Start with benzaldehyde derivatives (e.g., 2,3-difluorobenzaldehyde) and perform regioselective bromination using reagents like N-bromosuccinimide (NBS) in acidic media. Optimize temperature (0–25°C) to control di-bromination at positions 4 and 5 .

- Stepwise Functionalization: Fluorinate a dibrominated benzaldehyde precursor using fluorinating agents (e.g., DAST or Selectfluor), ensuring anhydrous conditions to avoid hydrolysis .

- Validation: Monitor reactions via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 220.9989 for C₇H₃Br₂F₂O) .

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry (if crystalline derivatives are synthesized) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity trends in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations: Model electron-withdrawing effects of Br and F substituents on the aldehyde group’s electrophilicity. Use software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack .

- Reactivity Mapping: Compare Hammett σ constants for Br (σₚ = +0.23) and F (σₚ = +0.06) to rationalize regioselectivity in Suzuki-Miyaura couplings .

- Validation: Correlate computational results with experimental kinetic data (e.g., reaction rates with arylboronic acids) .

Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?

Methodological Answer:

Q. How can contradictory data on bromination regioselectivity be resolved experimentally?

Methodological Answer:

- Controlled Bromination Trials: Vary bromine equivalents (1.0–2.5 eq.) and reaction times. Use ¹H NMR to track intermediate mono-brominated species .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., 4-Br-5-D-2,3-F-benzaldehyde) to study kinetic isotope effects in competing pathways .

- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) influencing selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.